1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, followed by its attachment to the triazole ring through a substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound has shown potential in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(1-(2-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a chlorophenyl group instead of a bromophenyl group, leading to different chemical and biological properties.
1-(1-(2-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a fluorophenyl group, which imparts different reactivity and biological activity.
1-(1-(2-Methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Features a methylphenyl group, resulting in unique chemical and biological characteristics.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10BrN3O2 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
1-[1-(2-bromophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(8-4-2-3-5-9(8)12)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
InChI Key |
KTGMKIFPUYHHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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